molecular formula C10H13N3O B15364395 2-Amino-7,7-dimethyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one

2-Amino-7,7-dimethyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B15364395
M. Wt: 191.23 g/mol
InChI Key: BXHCWJCFHIMSOC-UHFFFAOYSA-N
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Description

2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one is a chemical compound belonging to the class of naphthyridinones. This compound features a fused pyridine and benzene ring system, which is substituted with an amino group and a dimethyl group. It is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a diketone or keto-ester in the presence of a catalyst, followed by cyclization and subsequent reduction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The hydrogen atoms on the nitrogen or carbon atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of secondary or tertiary amines.

  • Substitution: Formation of various substituted naphthyridinones.

Scientific Research Applications

2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one

  • 2-Amino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-amino-7,7-dimethyl-6,8-dihydro-1,6-naphthyridin-5-one

InChI

InChI=1S/C10H13N3O/c1-10(2)5-7-6(9(14)13-10)3-4-8(11)12-7/h3-4H,5H2,1-2H3,(H2,11,12)(H,13,14)

InChI Key

BXHCWJCFHIMSOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=N2)N)C(=O)N1)C

Origin of Product

United States

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